
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-phenylfuran to obtain 5-(4-bromophenyl)-2-furyl. This intermediate is then subjected to a coupling reaction with 2,6-dimethylaniline under appropriate conditions to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Lacks the bromine atom, leading to different reactivity and properties.
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Contains a chlorine atom instead of bromine, affecting its chemical behavior.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide, also known by its CAS number 853330-67-3, is a compound of interest due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20BrNO2
- Molecular Weight : 396.30 g/mol
- Structural Characteristics : The compound features a bromophenyl group, a furyl moiety, and a dimethylphenyl amide structure which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the bromophenyl group is believed to enhance the cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- IC50 Values : Research has shown that related compounds can have IC50 values in the micromolar range against various cancer cell lines, indicating potent activity.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a concentration-dependent inhibition of cell growth, with significant efficacy noted at concentrations above 10 µM.
- Comparative analysis with standard chemotherapeutics revealed that this compound exhibited comparable or superior activity against resistant cancer cell lines.
-
Structure-Activity Relationship (SAR) :
- SAR studies have highlighted the importance of the bromine substituent and the furyl ring in enhancing biological activity. Modifications to these groups could lead to variations in potency and selectivity.
- A table summarizing SAR findings for related compounds is presented below:
Compound | Substituents | IC50 (µM) | Activity |
---|---|---|---|
A | Bromophenyl | 15 | Moderate |
B | Chlorophenyl | 8 | High |
C | Iodophenyl | 20 | Low |
D | Fluorophenyl | 12 | Moderate |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways has been observed.
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to inhibited proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide, and what reaction conditions are critical for optimizing yield?
A microwave-assisted synthesis method is commonly employed, involving condensation of bromophenyl-substituted intermediates with furyl and propanamide precursors. Key conditions include microwave irradiation at 373 K (100–250 W power) and stoichiometric ratios of reactants (e.g., 1:1 molar equivalents). Solvent selection (e.g., ethanol for crystallization) and reaction time (e.g., 18 minutes) significantly impact yield and purity .
Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal structure. Data collection involves a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement parameters include space group P1 (triclinic system), with lattice constants (e.g., a = 7.147 Å, b = 12.501 Å) and hydrogen bonding networks (N–H⋯O, O–H⋯N). π-π stacking distances (e.g., 3.776 Å between aromatic rings) further stabilize the structure .
Q. What role do hydrogen bonding and π-π interactions play in stabilizing the crystal structure?
N–H⋯O and O–H⋯N hydrogen bonds connect adjacent molecules, forming a 3D network. The bromophenyl and furyl groups participate in π-π stacking, with centroid distances of ~3.7–3.8 Å. These interactions enhance thermal stability and influence solubility .
Q. How can researchers analyze the purity and stability of this compound under various storage conditions?
High-performance liquid chromatography (HPLC) with UV detection and differential scanning calorimetry (DSC) are recommended. DSC can identify decomposition temperatures (e.g., 551–553 K), while HPLC quantifies impurities (e.g., ≤0.5% total impurities). Storage in inert atmospheres (e.g., N₂) at 4°C minimizes degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance target binding affinity in analogs?
Systematic SAR involves modifying substituents on the bromophenyl or dimethylphenyl groups. For example:
- Electron-withdrawing groups (e.g., Br) increase electrophilicity and π-stacking potential.
- Steric effects from 2,6-dimethylphenyl groups may hinder undesired binding. Comparative tables of analogs (e.g., methoxy vs. hydroxy substitutions) highlight solubility and activity trends .
Q. What advanced spectroscopic or computational methods elucidate dynamic behavior of rotatable bonds?
Nuclear Overhauser Effect Spectroscopy (NOESY) and Density Functional Theory (DFT) simulations map rotational barriers. For instance, discrete atomic positions (e.g., C21 and H21A/B/C) refined at 0.522 occupancy indicate conformational flexibility in the propanamide chain .
Q. How can discrepancies between theoretical and experimental dipole moments be reconciled?
Polarizable continuum models (PCM) in DFT calculations account for solvent effects, while X-ray-derived electrostatic potential maps validate dipole orientations. Discrepancies often arise from crystal packing forces not modeled in simulations .
Q. What strategies mitigate challenges in achieving enantiomeric purity during chiral synthesis?
Chiral auxiliaries like (S)-1-phenylethylamine ensure enantioselectivity. Asymmetric catalysis (e.g., Ru-BINAP complexes) or chiral stationary phase chromatography (CSP-HPLC) resolves racemic mixtures. Purity is confirmed via circular dichroism (CD) spectroscopy .
Q. How do halogen substitutions (e.g., Br vs. Cl) influence biological activity in related propanamides?
Bromine’s larger atomic radius enhances hydrophobic interactions in binding pockets, while chlorine’s electronegativity modulates electronic effects. For example, 4-bromophenyl derivatives show enhanced antimicrobial activity compared to chlorinated analogs .
Q. What experimental designs optimize crystallization for SCXRD analysis?
Slow evaporation from ethanol at controlled humidity yields high-quality crystals. Seeding techniques and temperature gradients (e.g., 298 K to 273 K) reduce defects. Crystal mounting with perfluoropolyether oil prevents desiccation .
Methodological Notes
- Synthesis Optimization : Microwave reactors reduce reaction times but require precise power modulation to avoid side products .
- Crystallography : Refinement software (e.g., SHELXL) handles disorder modeling, with hydrogen atoms constrained using riding models (Uiso = 1.2–1.5×Ueq) .
- Biological Assays : Dose-response curves (IC50) and molecular docking (e.g., AutoDock Vina) validate target engagement .
Properties
CAS No. |
853330-67-3 |
---|---|
Molecular Formula |
C21H20BrNO2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20BrNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24) |
InChI Key |
BBWAWWOFLMGUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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